tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQJAUQLJDJRV-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the carbamate group . The reaction is usually carried out in the presence of a catalyst, such as a metal-free condition, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the tert-butyl group, which enhances the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, metal-free catalysts, and other oxidizing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted carbamates .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate has shown potential in medicinal chemistry, particularly for its role as an enzyme inhibitor.
Mechanisms of Action:
- Enzyme Inhibition: The compound acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease (AD). By inhibiting these enzymes, the compound may help prevent the aggregation of amyloid-beta peptides (Aβ), which are toxic to neurons .
- Cell Viability Enhancement: In vitro studies indicate that it improves cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective role against neurotoxicity associated with AD .
- Antioxidant Effects: Although moderate, the compound exhibits some ability to reduce oxidative stress markers in cellular models.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations:
Synthetic Routes:
- The synthesis typically involves the reaction of tert-butyl carbamate with suitable pyrrolidine derivatives under controlled conditions. One common method utilizes tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the carbamate group .
Reactivity:
- It undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group enhances its reactivity .
Research has highlighted several biological activities associated with this compound:
Case Studies:
- A study demonstrated that the compound inhibits β-secretase activity effectively at concentrations as low as 0.3 μM, indicating its potential use in developing therapeutics for AD .
- Another investigation revealed that it could significantly reduce neuroinflammation markers in cellular models exposed to amyloid-beta aggregates .
Potential Therapeutic Applications
Given its biological activity, this compound is being explored for potential therapeutic applications beyond neurodegenerative diseases:
Antiviral Activity:
Recent studies have suggested that derivatives of this compound may act against viral proteases involved in coronavirus infections. For instance, modifications to similar compounds have shown promise as inhibitors of SARS-CoV-2 proteases .
Mechanism of Action
The mechanism of action of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity . The presence of the tert-butyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a tert-butyl group, a pyrrolidine ring with a methoxy substituent, and a carbamate functional group. These structural elements contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to neurodegenerative diseases. For instance, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer’s disease (AD) by preventing the aggregation of amyloid-beta peptides (Aβ) .
- Cell Viability Enhancement : In vitro studies demonstrated that the compound improves cell viability in astrocytes exposed to Aβ 1-42. This suggests a protective role against neurotoxicity associated with AD .
- Antioxidant Effects : Although the antioxidant activity was noted to be moderate, the compound showed some ability to reduce oxidative stress markers in cellular models .
Pharmacological Effects
The biological activity of this compound can be summarized in the following table:
| Activity | Effect | IC50/Ki Values |
|---|---|---|
| β-secretase Inhibition | Prevents Aβ aggregation | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | Reduces ACh breakdown | Ki = 0.17 μM |
| Cell Viability in Astrocytes | Enhances survival under Aβ exposure | 100% viability at 100 μM |
| Oxidative Stress Reduction | Moderately reduces malondialdehyde levels | Not specified |
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies on Neuroprotection : A study assessed the effect of this compound on astrocytes treated with Aβ 1-42. Results indicated that treatment with this compound significantly improved cell viability compared to untreated controls .
- In Vivo Models : Research involving scopolamine-induced models of Alzheimer’s disease showed that while the compound exhibited some protective effects against oxidative stress and cell death, its bioavailability in the brain was a limiting factor for achieving significant therapeutic outcomes .
- Comparative Analysis with Established Treatments : The efficacy of this compound was compared with galantamine, a well-known Alzheimer's treatment. While both compounds reduced β-secretase activity and improved cell viability, galantamine demonstrated more pronounced effects in vivo .
Q & A
Basic Synthesis and Characterization
Q1: What are the critical steps for synthesizing tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate, and how can stereochemical integrity be maintained? A:
- Key Steps :
- Chiral Pyrrolidine Core : Start with (2S,4S)-4-methoxypyrrolidine, ensuring stereochemical purity via chiral resolution or asymmetric synthesis.
- Carbamate Protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0°C) to protect the amine group .
- Methylation : Introduce the methoxy group at the 4-position via alkylation with methyl iodide and a base like NaH.
- Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) during pyrrolidine synthesis. Confirm stereochemistry via ¹H/¹³C NMR and polarimetry .
Advanced Analytical Validation
Q2: How can NMR spectroscopy resolve contradictions in structural assignments for this compound? A:
-
Key NMR Peaks (based on analogous compounds):
Proton Environment δ (ppm) Multiplicity Assignment Boc tert-butyl 1.36 Singlet (9H) (C(CH₃)₃) Pyrrolidine CH₂ 3.52 Doublet (J=6.6 Hz) Methoxy (OCH₃) 3.28 Singlet -OCH₃ -
Contradiction Resolution : Compare coupling constants (e.g., J=6.6 Hz for pyrrolidine protons) with DFT-calculated models. Use 2D NMR (COSY, HSQC) to confirm connectivity .
Stability and Reactivity
Q3: Under what conditions does this compound undergo decomposition, and how can this impact synthetic workflows? A:
- Instability Factors :
- Mitigation : Conduct reactions at ≤25°C in inert atmospheres. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
Advanced Applications in Drug Discovery
Q4: How does the stereochemistry of this compound influence its role as a protease inhibitor intermediate? A:
- Mechanistic Insight : The (2S,4S) configuration aligns with the active sites of β-secretase (BACE-1), critical for Alzheimer’s drug design.
- Structure-Activity Relationship (SAR) :
- Methoxy Group : Enhances hydrophobic interactions with enzyme pockets.
- Boc Protection : Improves solubility for downstream coupling reactions (e.g., amide bond formation) .
- Validation : Co-crystallization studies with BACE-1 (PDB ID: 6EQM) confirm binding affinity .
Data Discrepancy in Toxicity Profiles
Q5: Why do safety data sheets for similar Boc-protected compounds report conflicting hazard classifications? A:
- Contradictions :
- Resolution : Variability arises from substituent effects. For tert-Butyl (((2S,4S)-...), prioritize testing per OECD 423 (acute oral toxicity) and EpiDerm™ assays for dermal safety .
Methodological Optimization
Q6: What chromatographic techniques are optimal for purifying this compound, and how can impurities be quantified? A:
- Purification :
- Normal-Phase HPLC : Use silica columns with hexane/EtOAc gradients (80:20 → 50:50) to separate diastereomers.
- Chiral SFC : Supercritical CO₂ with 2-propanol co-solvent achieves >99% enantiomeric excess .
- Impurity Profiling : LC-MS/MS (MRM mode) detects residual solvents (e.g., THF) and Boc-deprotected byproducts .
Advanced Mechanistic Studies
Q7: How can computational modeling predict the compound’s reactivity in Diels-Alder cycloadditions? A:
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile pairing .
- Experimental Validation : React with maleic anhydride (60°C, toluene) to yield bicyclic adducts. Monitor regioselectivity via ¹H NMR .
In Vivo/In Vitro Discrepancies
Q8: Why might in vitro protease inhibition data fail to correlate with in vivo efficacy for derivatives of this compound? A:
- Key Factors :
- Metabolic Stability : Hepatic CYP450 enzymes (e.g., CYP3A4) may demethylate the methoxy group, altering activity.
- Blood-Brain Barrier (BBB) : LogP ~2.5 (calculated) suggests moderate CNS penetration, but efflux transporters (P-gp) may limit bioavailability .
- Mitigation : Introduce fluorine substituents to enhance metabolic stability and BBB permeability .
Green Chemistry Approaches
Q9: Can biocatalytic methods replace traditional synthesis routes for this compound? A:
- Enzymatic Solutions :
- Lipase-Catalyzed Protection : Use Candida antarctica lipase B (CAL-B) to selectively acylate the amine in biphasic systems (e.g., MTBE/water) .
- Yield : ~85% with <1% racemization vs. 70% for chemical methods .
- Sustainability Metrics : E-factor reduced from 12.5 (traditional) to 3.8 (biocatalytic) .
Crystallography and Polymorphism
Q10: How does the crystal packing of this compound affect its solubility and formulation? A:
- Polymorph Screening :
- Forms Identified : Monoclinic (P2₁) and orthorhombic (Pbca) via XRPD .
- Solubility : Monoclinic form has 2.3x higher aqueous solubility (pH 7.4) due to looser H-bonding networks .
- Formulation Impact : Use surfactants (e.g., Poloxamer 407) to stabilize the metastable monoclinic form during lyophilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
